molecular formula C14H18N2OSi B14273914 3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile CAS No. 164580-84-1

3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile

Katalognummer: B14273914
CAS-Nummer: 164580-84-1
Molekulargewicht: 258.39 g/mol
InChI-Schlüssel: DSRLZWQZCSFTRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and two nitrile groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-(Trimethylsilyl)propyl alcohol with benzene-1,2-dicarbonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Trimethylsilyl)ethynyl benzonitrile
  • 3-(Trimethylsilyl)propyl benzonitrile
  • 3-(Trimethylsilyl)propoxy benzonitrile

Uniqueness

3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile is unique due to the presence of both the trimethylsilyl and propoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

164580-84-1

Molekularformel

C14H18N2OSi

Molekulargewicht

258.39 g/mol

IUPAC-Name

3-(3-trimethylsilylpropoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H18N2OSi/c1-18(2,3)9-5-8-17-14-7-4-6-12(10-15)13(14)11-16/h4,6-7H,5,8-9H2,1-3H3

InChI-Schlüssel

DSRLZWQZCSFTRL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCCOC1=CC=CC(=C1C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.